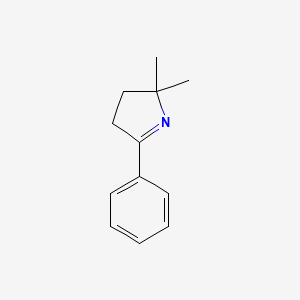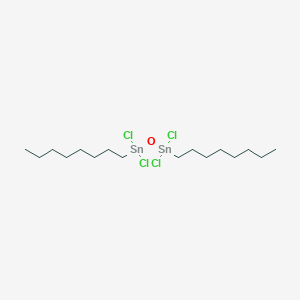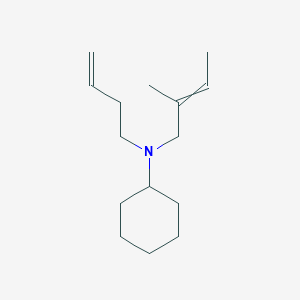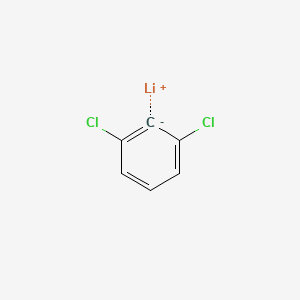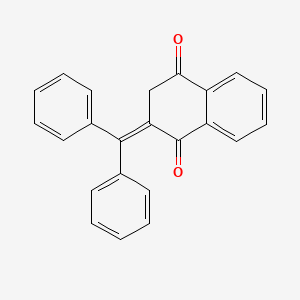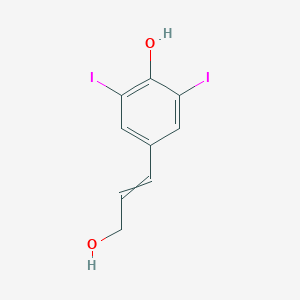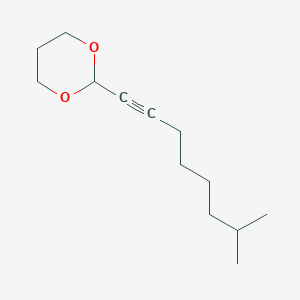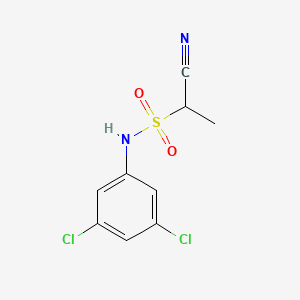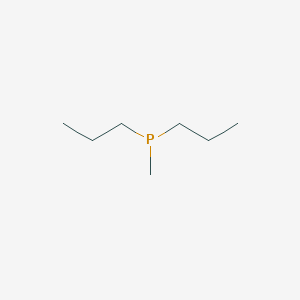![molecular formula C8H6N2O6 B14538930 [(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid CAS No. 62427-52-5](/img/structure/B14538930.png)
[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a nitro group at the 4-position of the pyrrole ring and a propanedioic acid moiety attached to the pyrrole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-nitropyrrole with malonic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require the use of a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield [(4-Amino-1H-pyrrol-2-yl)methylidene]propanedioic acid .
Scientific Research Applications
[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of [(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A basic five-membered nitrogen-containing heterocycle.
Pyrrolidine: A saturated analog of pyrrole with a similar structure but different reactivity.
Pyrrolidone: A lactam derivative of pyrrolidine with distinct chemical properties
Uniqueness
[(4-Nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid is unique due to the presence of both a nitro group and a propanedioic acid moiety, which confer distinct chemical reactivity and potential biological activities compared to other pyrrole derivatives .
Properties
CAS No. |
62427-52-5 |
|---|---|
Molecular Formula |
C8H6N2O6 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-[(4-nitro-1H-pyrrol-2-yl)methylidene]propanedioic acid |
InChI |
InChI=1S/C8H6N2O6/c11-7(12)6(8(13)14)2-4-1-5(3-9-4)10(15)16/h1-3,9H,(H,11,12)(H,13,14) |
InChI Key |
ZWEBKVUAKAJPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


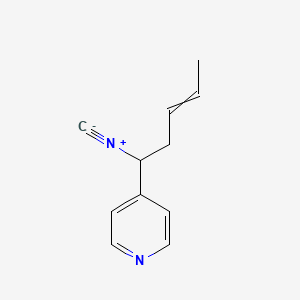
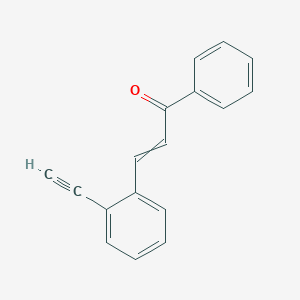
![Naphthalene, 1,1'-[(2,5-dimethyl-1,4-phenylene)di-2,1-ethenediyl]bis-](/img/structure/B14538859.png)
![3-Ethyl-3-[4-(methylamino)phenyl]piperidine-2,6-dione](/img/structure/B14538866.png)
